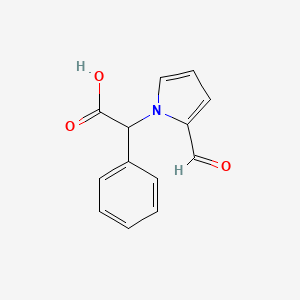

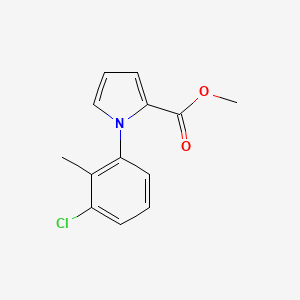

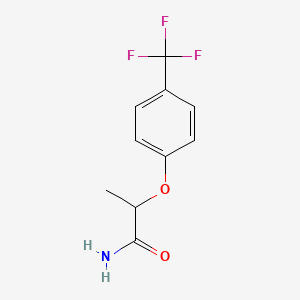

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of organic dyes and polymers often involves palladium-catalyzed polycondensation reactions. In the context of the provided data, the synthesis of a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols was achieved by introducing different substituents in the para position relative to the hydroxyl group . These compounds were synthesized to investigate their photophysical properties. Similarly, polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units were synthesized using palladium-catalyzed polycondensation of various monomers, including those with 2,2′-(9,9-dihexyl-9H-fluoren-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene . These polymers were found to be deeply colored and soluble in common organic solvents.

Molecular Structure Analysis

The molecular structure of organic dyes and polymers plays a crucial role in their photophysical properties. The tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols synthesized in the first study have a structure that allows for intense fluorescence and a large Stokes shift when excited with UV light . The isoDPP units in the main chain of the polymers described in the second study contribute to the deep coloration of the polymers . The molecular weights of these polymers ranged between 3.5 and 22 kDa, indicating a significant degree of polymerization.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds and polymers are typically palladium-catalyzed polycondensation reactions. These reactions are essential for creating the conjugated systems that confer the desired photophysical properties. The introduction of different substituents and the formation of the main chain in the polymers are key steps in achieving the final properties of the materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds and polymers are directly influenced by their molecular structures. The tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols exhibit intense fluorescence, high absolute quantum yields, and a large Stokes shift, which are desirable features for organic dyes . The solubility of the polymers in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran is an important characteristic for processing and application purposes . The deep coloration of the polymers indicates strong light absorption, which is a valuable attribute for materials used in optical applications.

Applications De Recherche Scientifique

-

Scientific Field: Organic Chemistry

- Application : This compound can be used as a reagent to borylate arenes . Borylation is a process that introduces a boron atom into a molecule and is a common procedure in organic synthesis. This process is often used to create new carbon-boron bonds for the synthesis of boronic acids, which are important compounds in Suzuki coupling reactions.

-

Scientific Field: Polymer Chemistry

- Application : This compound can also be used in the synthesis of intermediates for generating conjugated copolymers . Conjugated copolymers are a type of polymer where the polymer chains have alternating single and multiple bonds. These materials have interesting electronic properties and are used in a variety of applications, including organic light-emitting diodes (OLEDs) and solar cells.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-10(2)17-12-11(8-7-9-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFPLUKZBSELRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590337 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

848243-25-4 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)